ethyl 4-[(2S)-2-aminopropyl]thiazole-2-carboxylate;hydrochloride
Description
Ethyl 4-[(2S)-2-aminopropyl]thiazole-2-carboxylate hydrochloride is a chiral thiazole derivative characterized by an ethyl carboxylate group at position 2 of the thiazole ring and an (S)-configured aminopropyl substituent at position 2. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications.
Properties
Molecular Formula |
C9H15ClN2O2S |
|---|---|
Molecular Weight |
250.75 g/mol |
IUPAC Name |
ethyl 4-[(2S)-2-aminopropyl]-1,3-thiazole-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H14N2O2S.ClH/c1-3-13-9(12)8-11-7(5-14-8)4-6(2)10;/h5-6H,3-4,10H2,1-2H3;1H/t6-;/m0./s1 |
InChI Key |
FOOHYZJUWGPGKB-RGMNGODLSA-N |
Isomeric SMILES |
CCOC(=O)C1=NC(=CS1)C[C@H](C)N.Cl |
Canonical SMILES |
CCOC(=O)C1=NC(=CS1)CC(C)N.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of ethyl 4-[(2S)-2-aminopropyl]thiazole-2-carboxylate hydrochloride generally involves the construction of the thiazole ring followed by introduction of the chiral aminopropyl side chain and subsequent salt formation. The main approaches include:
- Condensation of α-haloketones or α-bromo esters with thiourea to form the thiazole core.
- Alkylation of chloromethyl-thiazole intermediates with chiral amines to introduce the (2S)-2-aminopropyl substituent.
- Formation of hydrochloride salt to enhance compound stability and solubility.
Detailed Synthetic Routes and Reaction Conditions
Thiazole Ring Formation
A common synthetic route starts with ethyl bromopyruvate reacting with thiourea under reflux conditions to yield ethyl 2-aminothiazole-4-carboxylate. This step involves nucleophilic attack of thiourea sulfur on the α-bromo carbonyl compound, followed by cyclization to form the thiazole ring.
Introduction of the (2S)-2-Aminopropyl Side Chain
The key step to obtain the chiral aminopropyl substituent at position 4 involves alkylation of a chloromethyl intermediate such as 4-chloromethyl-2-methylthiazole hydrochloride with (S)-configured amines. This reaction is typically conducted under inert atmosphere with bases like caesium carbonate in polar aprotic solvents such as dimethyl sulfoxide at elevated temperatures (e.g., 120°C) often assisted by microwave irradiation to improve yields and reduce reaction times.
Salt Formation and Purification
After alkylation, the free base is converted to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in suitable solvents. Purification involves crystallization or column chromatography using silica gel and solvent gradients (e.g., ethyl acetate/hexane). The final product is characterized to confirm stereochemistry and purity.
Representative Experimental Procedure
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| 1. Formation of ethyl 2-aminothiazole-4-carboxylate | Ethyl bromopyruvate + thiourea; reflux in ethanol; inert atmosphere | High (>80%) | Formation of thiazole ring |
| 2. Alkylation of chloromethyl intermediate | 4-chloromethyl-2-methylthiazole hydrochloride + (S)-2-aminopropylamine; caesium carbonate; DMSO; 120°C; microwave irradiation; 1 hour | Moderate to high (ca. 70%) | Chiral amine introduction |
| 3. Hydrochloride salt formation | Treatment with HCl in ethanol or ether | Quantitative | Enhances solubility and stability |
| 4. Purification | Silica gel column chromatography; elution with 0–100% ethyl acetate/hexane gradient | Purity >95% | Confirmed by HPLC |
Industrial Scale Considerations
For industrial production, continuous flow reactors are employed to optimize reaction parameters such as temperature, residence time, and reagent stoichiometry to maximize yield and minimize impurities. Advanced purification techniques including recrystallization and preparative chromatography ensure pharmaceutical-grade purity.
Analytical Characterization Post-Synthesis
Nuclear Magnetic Resonance Spectroscopy
- Proton (1H) and Carbon (13C) NMR are used to confirm the presence of the thiazole ring, the ethyl carboxylate group, and the (2S)-aminopropyl substituent.
- Stereochemical integrity is verified by coupling constants and chemical shifts consistent with the (S)-configuration.
Mass Spectrometry
- Electrospray ionization mass spectrometry (ESI-MS) confirms molecular weight (approx. 250.75 g/mol for the hydrochloride salt) and fragmentation patterns consistent with the expected structure.
High-Performance Liquid Chromatography
- Reverse-phase HPLC with C18 columns and acetonitrile/water gradients is employed to assess purity, typically achieving ≥95% purity.
Melting Point Determination
- Melting point ranges around 166–168°C are consistent with literature values for related thiazole hydrochlorides, confirming compound identity and purity.
Comparative Table of Preparation Methods
| Preparation Step | Typical Reagents/Conditions | Advantages | Challenges |
|---|---|---|---|
| Thiazole ring formation | Ethyl bromopyruvate + thiourea; reflux in ethanol | Straightforward, high yield | Requires careful control of reflux |
| Alkylation with chiral amine | (S)-2-aminopropylamine, caesium carbonate, DMSO, 120°C, microwave | Efficient chiral introduction, reduced time | Sensitive to moisture, requires inert atmosphere |
| Hydrochloride salt formation | HCl gas or aqueous HCl in ethanol | Improves solubility and stability | Handling corrosive HCl requires safety precautions |
| Purification | Silica gel chromatography, crystallization | High purity product | Time-consuming, solvent-intensive |
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(2S)-2-aminopropyl]thiazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Ethyl 4-[(2S)-2-aminopropyl]thiazole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex thiazole derivatives.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its anti-inflammatory, antitumor, and neuroprotective properties.
Industry: Utilized in the development of biocides, fungicides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of ethyl 4-[(2S)-2-aminopropyl]thiazole-2-carboxylate involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with inflammatory pathways to exert anti-inflammatory actions .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Thiazole-Based Analogues
4-Amino-2-methyl-5-phenylthiazole Hydrochloride (C₁₀H₁₁ClN₂S)
- Structural Differences: Lacks the ethyl carboxylate group and aminopropyl chain but features a phenyl group at position 5 and a methyl group at position 2.
- Molecular Weight : 226.72 g/mol (lower than the target compound due to simpler substituents) .
- Applications : Phenyl and methyl groups may enhance lipophilicity, favoring membrane penetration in biological systems.
4-[(2S)-2-Aminopropyl]-N,N,3-trimethylaniline Dihydrochloride
- Structural Differences: Replaces the thiazole ring with a substituted aniline moiety. The dihydrochloride salt increases solubility but alters electronic properties compared to the monohydrochloride form of the target compound.
- Purity : 95%, indicative of common synthesis challenges in retaining stereochemical integrity during salt formation .
Non-Thiazole Derivatives with Aminopropyl Groups
(3,3-Difluoro-1-phenylcyclobutyl)methanamine Hydrochloride (C₆H₇ClF₃NO)
- Structural Differences: Features a cyclobutyl ring with fluorine substituents instead of a thiazole core.
- Molecular Weight : 201.58 g/mol, significantly lower due to reduced ring complexity .
4-Amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide Hydrochloride
- Structural Differences : Benzamide backbone with a piperidinylmethyl group. The chloro and methoxy substituents introduce steric and electronic effects distinct from the thiazole-carboxylate system.
- Applications : Likely targets protease or receptor enzymes due to the benzamide scaffold, contrasting with the thiazole’s role in metal coordination or electron transfer .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Purity | CAS Number |
|---|---|---|---|---|---|
| Ethyl 4-[(2S)-2-aminopropyl]thiazole-2-carboxylate hydrochloride | C₉H₁₅ClN₂O₂S | ~248.76 | Ethyl carboxylate, (S)-aminopropyl | N/A | Not provided |
| 4-Amino-2-methyl-5-phenylthiazole Hydrochloride | C₁₀H₁₁ClN₂S | 226.72 | Methyl, phenyl | N/A | 1461714-51-1 |
| (3,3-Difluoro-1-phenylcyclobutyl)methanamine Hydrochloride | C₆H₇ClF₃NO | 201.58 | Cyclobutyl, difluoro, phenyl | 95% | EN300-127310 |
| 4-Amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide Hydrochloride | C₁₄H₂₀Cl₂N₃O₂ | 337.23 | Chloro, methoxy, piperidinylmethyl | N/A | Not provided |
Key Research Findings
Impact of Hydrochloride Salts : Hydrochloride derivatives, including the target compound, exhibit improved aqueous solubility compared to free bases, critical for in vivo bioavailability .
Role of Thiazole Rings: Thiazole derivatives (e.g., the target compound and 4-Amino-2-methyl-5-phenylthiazole Hydrochloride) demonstrate enhanced thermal stability and metal-binding capacity due to the electron-rich sulfur and nitrogen atoms .
Chirality Effects: The (S)-configuration in the aminopropyl chain of the target compound may confer selective binding to enantioselective targets, a feature absent in non-chiral analogues like (3,3-difluoro-1-phenylcyclobutyl)methanamine Hydrochloride .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for ethyl 4-[(2S)-2-aminopropyl]thiazole-2-carboxylate hydrochloride?
- Methodological Answer: The compound can be synthesized via condensation reactions involving substituted benzaldehydes or thiazole precursors. A typical procedure involves refluxing a mixture of ethanol, acetic acid, and stoichiometric equivalents of reactants (e.g., 4-amino-triazole derivatives and benzaldehyde analogs) under inert conditions. Post-reaction, solvent removal via reduced-pressure evaporation and purification by recrystallization or column chromatography are critical steps . For thiazole ring formation, chloromethyl intermediates (e.g., 4-chloromethyl-2-methylthiazole hydrochloride) are often alkylated with chiral amines, followed by HCl salt formation .
Q. How is the compound characterized post-synthesis?
- Methodological Answer: Characterization involves:
- Nuclear Magnetic Resonance (NMR): H and C NMR to confirm stereochemistry and functional group integration (e.g., distinguishing the (2S)-aminopropyl moiety) .
- Mass Spectrometry (ESI-MS): Verification of molecular weight and fragmentation patterns.
- HPLC Purity Analysis: Reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) to ensure ≥95% purity .
- Melting Point Determination: Consistency with literature values (e.g., 166–168°C for related thiazole hydrochlorides) .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer: Due to reactive chloromethyl and amine groups:
- Use fume hoods and personal protective equipment (gloves, goggles).
- Store in airtight, light-resistant containers at 2–8°C to prevent hydrolysis.
- Avoid contact with strong oxidizers; chloromethyl derivatives may release HCl under heat .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodological Answer:
- Catalyst Screening: Test bases (e.g., triethylamine) or Lewis acids (e.g., CuI) to enhance condensation efficiency .
- Solvent Optimization: Replace ethanol with DMF or THF for better solubility of hydrophobic intermediates.
- Temperature Gradients: Stepwise heating (e.g., 60°C for nucleation, 100°C for reflux) to minimize side reactions.
- Purification Refinement: Use preparative HPLC instead of column chromatography for stereoisomer separation, as impurities in similar compounds (e.g., 34 and 35) have been reported at 22–31% purity with traditional methods .
Q. How do stereochemical variations (e.g., (2S)-aminopropyl vs. (2R)) impact pharmacological activity?
- Methodological Answer:
- Chiral Resolution: Use chiral HPLC or enzymatic resolution to isolate enantiomers.
- Biological Assays: Compare IC values in receptor-binding studies (e.g., dopamine or serotonin transporters) to quantify stereospecific effects. For example, (R)-configured sulfonamide analogs show enhanced selectivity in neurotransmitter inhibition .
- Computational Modeling: Molecular docking simulations (e.g., AutoDock Vina) to analyze binding affinity differences due to stereochemistry .
Q. How can crystallography resolve structural ambiguities in this compound?
- Methodological Answer:
- Single-Crystal X-ray Diffraction (SHELX): Grow crystals via slow evaporation (e.g., methanol/water). SHELXL refinement can confirm bond angles, torsional conformations, and HCl salt formation. The software’s robustness with high-resolution data makes it suitable for resolving chiral centers .
- Twinned Data Handling: For imperfect crystals, use SHELXPRO to model twinning ratios and improve R-factor convergence .
Q. How to address contradictions in reported biological activities across studies?
- Methodological Answer:
- Meta-Analysis: Compare assay conditions (e.g., cell lines, incubation times). For example, thiazole derivatives may show variable cytotoxicity due to differences in ATP-binding cassette (ABC) transporter expression .
- Dose-Response Validation: Replicate studies using standardized protocols (e.g., NIH/3T3 fibroblasts vs. HEK293 cells) to isolate compound-specific effects from model artifacts.
- Metabolite Profiling: LC-MS/MS to identify degradation products or active metabolites that may influence activity discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
